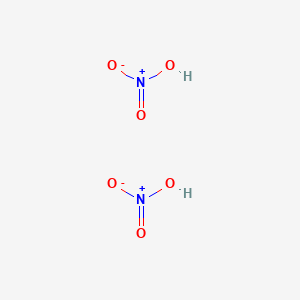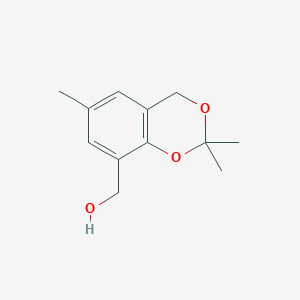
(4R)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl is a chiral organoboron compound that has gained significant attention in the field of asymmetric synthesis. This compound is known for its ability to act as a catalyst in various enantioselective reactions, making it a valuable tool in the synthesis of optically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl typically involves the reaction of triphenylborane with an appropriate chiral amino alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-nitrogen bond. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While the industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are employed on a larger scale. The use of automated synthesis and purification systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(4R)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl is known to undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound can undergo substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield boronic acids, while reduction reactions yield borohydrides.
科学研究应用
(4R)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, enabling the production of optically active compounds with high enantioselectivity.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is employed in the development of drugs and therapeutic agents, particularly those requiring high enantiomeric purity.
Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control over stereochemistry is essential.
相似化合物的比较
Similar Compounds
(4S)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl: The enantiomer of (4R)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl, which has similar catalytic properties but opposite stereochemistry.
Boronic acids: Compounds containing a boron atom bonded to hydroxyl groups, which are commonly used in organic synthesis.
Borohydrides: Compounds containing a boron atom bonded to hydrogen atoms, which are used as reducing agents.
Uniqueness
The uniqueness of this compound lies in its ability to act as a highly effective chiral catalyst in asymmetric synthesis. Its specific chiral environment allows for precise control over the stereochemistry of the products, making it a valuable tool in the synthesis of optically active compounds.
属性
| 160822-36-6 | |
分子式 |
C20H17BNO |
分子量 |
298.2 g/mol |
InChI |
InChI=1S/C20H17BNO/c1-4-10-16(11-5-1)19-20(23-21-22-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,22H/t19-/m1/s1 |
InChI 键 |
SOULISCKFIMENU-LJQANCHMSA-N |
手性 SMILES |
[B]1N[C@@H](C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
[B]1NC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol)](/img/structure/B14265078.png)





![Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-](/img/structure/B14265151.png)
